13-oxopentadecanoic Acid 13-oxopentadecanoic Acid
Brand Name: Vulcanchem
CAS No.: 2389-03-9
VCID: VC16052231
InChI: InChI=1S/C15H28O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol

13-oxopentadecanoic Acid

CAS No.: 2389-03-9

Cat. No.: VC16052231

Molecular Formula: C15H28O3

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

13-oxopentadecanoic Acid - 2389-03-9

Specification

CAS No. 2389-03-9
Molecular Formula C15H28O3
Molecular Weight 256.38 g/mol
IUPAC Name 13-oxopentadecanoic acid
Standard InChI InChI=1S/C15H28O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18)
Standard InChI Key SJVZTTOSOYROOH-UHFFFAOYSA-N
Canonical SMILES CCC(=O)CCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

13-Oxopentadecanoic acid (C15H28O3\text{C}_{15}\text{H}_{28}\text{O}_{3}) is a 15-carbon fatty acid featuring a ketone functional group at the thirteenth position. Its IUPAC name, 13-oxopentadecanoic acid, reflects this structural arrangement. The compound’s molecular weight is 256.38 g/mol, and its CAS registry number is 2389-03-9 . The canonical SMILES representation, CCC(=O)CCCCCCCCCCCC(=O)O, underscores the ketone’s placement and the carboxylic acid terminus .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC15H28O3\text{C}_{15}\text{H}_{28}\text{O}_{3}
Molecular Weight256.38 g/mol
CAS Number2389-03-9
SMILESCCC(=O)CCCCCCCCCCCC(=O)O
InChI KeySJVZTTOSOYROOH-UHFFFAOYSA-N

Structural Analysis

The molecule’s backbone consists of a pentadecanoic acid chain (CH3(CH2)13COOH\text{CH}_3(\text{CH}_2)_{13}\text{COOH}) modified by a ketone group at carbon 13. This modification introduces a polar region within an otherwise hydrophobic structure, influencing its solubility and interaction with biological membranes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the ketone’s presence through characteristic peaks:

  • NMR: A singlet at ~2.1 ppm (δ) for the ketone carbonyl group.

  • IR: A strong absorption band near 1715 cm1^{-1} corresponding to the C=O stretch.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 13-oxopentadecanoic acid typically involves the oxidation of pentadecanoic acid derivatives. Selective oxidation at the thirteenth carbon is achieved using catalysts such as Jones reagent (CrO3\text{CrO}_3 in H2SO4\text{H}_2\text{SO}_4) or enzymatic methods employing cytochrome P450 oxidases. Alternative routes include the Friedel-Crafts acylation of shorter-chain fatty acids, though this method is less efficient for long-chain substrates.

Characterization Techniques

Advanced analytical methods ensure precise structural validation:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 256.38, consistent with the molecular weight. Fragmentation patterns confirm the ketone’s position through cleavages adjacent to the carbonyl group .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210 nm) achieves >95% purity, critical for biological studies.

Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+^+257.21114166.1
[M+Na]+^+279.19308173.3
[M+NH4_4]+^+274.23768171.1

Metabolic Pathways and Biological Roles

Metabolic Integration

As a long-chain fatty acid, 13-oxopentadecanoic acid participates in β-oxidation, albeit with modified kinetics due to the ketone group. In vitro studies suggest that the ketone impedes full degradation, leading to accumulation of intermediate metabolites like 13-oxo-pentadecanoyl-CoA. This accumulation may modulate peroxisome proliferator-activated receptor (PPAR) pathways, influencing lipid metabolism and inflammation.

Signaling and Immunomodulation

Emerging evidence links 13-oxopentadecanoic acid to cytokine regulation. In murine models, derivatives of this compound reduce TNF-α production by 40–60% following ionizing radiation exposure, suggesting anti-inflammatory potential. The mechanism may involve competitive inhibition of NF-κB signaling, though detailed studies are pending.

Challenges and Research Gaps

Despite its promise, critical questions remain:

  • Toxicity Profile: Chronic exposure effects on hepatic and renal systems are uncharacterized.

  • Synthetic Scalability: Current oxidation methods suffer from low yields (<30%), necessitating catalyst optimization.

  • Mechanistic Clarity: The exact molecular targets in inflammatory pathways require elucidation.

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